molecular formula C14H22N2O2 B503070 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol CAS No. 782396-15-0

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol

Cat. No.: B503070
CAS No.: 782396-15-0
M. Wt: 250.34g/mol
InChI Key: DKUQBZHTHQFDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Properties

IUPAC Name

1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUQBZHTHQFDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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